Pseudostrychnine

Description

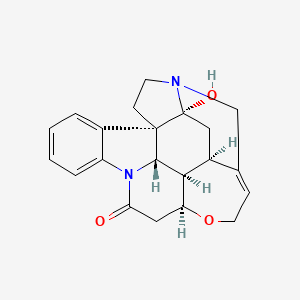

Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(4aR,5aR,8aS,13aS,15aS,15bR)-5a-hydroxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C21H22N2O3/c24-17-9-16-18-13-10-21(25)20(6-7-22(21)11-12(13)5-8-26-16)14-3-1-2-4-15(14)23(17)19(18)20/h1-5,13,16,18-19,25H,6-11H2/t13-,16-,18-,19-,20-,21+/m0/s1 |

InChI Key |

HCCFPODVEOBUMM-YOQTYQRRSA-N |

SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2(C61C7=CC=CC=C75)O |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@]2([C@@]61C7=CC=CC=C75)O |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2(C61C7=CC=CC=C75)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Research-Oriented Isolation and Purification Techniques

Advanced Extraction Protocols for Alkaloids

The extraction of alkaloids from plant material has evolved significantly from traditional methods to more efficient, rapid, and sustainable advanced protocols. These modern techniques aim to increase yield, reduce solvent consumption, and minimize the degradation of target compounds. researchgate.netresearchgate.net

A foundational principle in alkaloid extraction is the acid-base method, which leverages the differential solubility of alkaloids in their salt and free base forms. neu.edu.trresearchgate.net Typically, the plant material is first treated with an acidic solution (e.g., water acidified with citric or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble as salts. neu.edu.trpensoft.netfibl.org This aqueous extract can then be washed with a nonpolar organic solvent to remove lipophilic impurities. pensoft.net Subsequently, the aqueous solution is made alkaline, often with ammonia, to deprotonate the alkaloid salts into their free base form. These now less polar bases can be extracted from the aqueous phase using an immiscible organic solvent like chloroform (B151607), dichloromethane, or ethyl acetate (B1210297). neu.edu.tracs.org

Building upon this principle, several advanced extraction technologies have been developed:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, causing cell wall disruption and enhancing the migration of alkaloids into the solvent. researchgate.net MAE offers significant advantages, including shorter extraction times, reduced solvent volume, and higher extraction efficiency compared to conventional methods like Soxhlet extraction. researchgate.net

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates high local pressures and temperatures, disrupting cell walls and improving solvent penetration, thereby accelerating the extraction process. researchgate.net

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is highly tunable and can be made more effective for polar compounds like alkaloids by adding a modifier (e.g., methanol). It is valued for its ability to produce high-purity extracts without residual organic solvents. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): While primarily an analytical technique, HPTLC is an advanced chromatographic method used for the separation and quantification of alkaloids in an extract. nih.gov It utilizes high-performance plates with small particle sizes for improved resolution and sensitivity, allowing for the rapid analysis of complex mixtures. nih.govfrontiersin.org

Table 1: Advanced Extraction Protocols for Alkaloids

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and plant matrix, disrupting plant cells. | Reduced extraction time, lower solvent consumption, increased yield, and enhanced extract quality. | researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer of alkaloids into the solvent. | Efficient, cost-effective, and faster compared to conventional methods. | researchgate.net |

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure (e.g., CO2) as a highly selective solvent. | Produces high-purity extracts, minimizes thermal degradation, and is environmentally friendly. | researchgate.net |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation based on high-performance layers with smaller particle sizes for better resolution and sensitivity. | Rapid, efficient, and allows for simultaneous analysis of multiple samples. | nih.govfrontiersin.org |

Characterization of Artifact Formation During Isolation and Analysis

An artifact is a compound that is not naturally present in the source material but is formed during the processes of extraction, sample preparation, separation, or analysis. nih.gov The isolation of alkaloids is particularly susceptible to artifact formation due to their chemical reactivity, especially when exposed to various solvents, reagents, and changes in pH or temperature. acs.orgnih.gov

Chemical Transformations Induced by Solvents

The choice of solvent is critical in alkaloid extraction, not only for its solubilizing power but also for its potential to react with the target compounds. nih.gov Several common solvents have been shown to induce chemical transformations, leading to the formation of artifacts that can complicate analysis and interpretation.

Formation of Pseudostrychnine from Strychnine (B123637): this compound itself can be an artifact. The N-oxidation of strychnine, mediated by peroxides often found in ethers, can form an N-oxide that subsequently rearranges into the more stable hydroxy derivative, this compound. nih.gov

Reactions with Alcohols: this compound is a carbinolamine, a functional group that contains a hydroxyl attached to a carbon adjacent to a nitrogen. This hydroxyl group is reactive and can easily react with alcohols, such as methanol (B129727) or ethanol (B145695), used during extraction or present as stabilizers in other solvents. nih.govfrontiersin.org For instance, when methanol is used, 16-methoxythis compound can be formed as an artifact. frontiersin.org Similarly, commercial chloroform often contains 1-2% ethanol as a stabilizer, which can lead to the formation of corresponding ethoxy artifacts. nih.govfrontiersin.org

Reactivity of Chlorinated Solvents: Chlorinated solvents, while effective for extraction, can be reactive. Chloroform has been noted to cause the rapid oxidation of certain indole (B1671886) alkaloids. acs.org Dichloromethane has been shown to alkylate alkaloids like strychnine and brucine (B1667951), forming quaternary dichlorometho alkaloids. acs.org

Reactions with Ammonia and Acetone (B3395972): Ammonia, widely used to basify aqueous extracts, can react with other compounds in the plant matrix. nih.gov Solvents like acetone may also form adducts with amines, leading to alkaloid-positive reactions in tests. nih.govfrontiersin.org

Table 2: Examples of Solvent-Induced Artifact Formation

| Solvent/Reagent | Type of Reaction | Affected Compound | Resulting Artifact | Reference |

|---|---|---|---|---|

| Ethers (containing peroxides) | N-oxidation and rearrangement | Strychnine | This compound | nih.gov |

| Methanol | Reaction with carbinolamine | This compound | 16-Methoxythis compound | frontiersin.org |

| Ethanol (e.g., in Chloroform) | Reaction with carbinolamine | This compound | 16-Ethoxythis compound | nih.govfrontiersin.org |

| Dichloromethane | Alkylation | Strychnine, Brucine | Quaternary dichlorometho alkaloids | acs.org |

| Ammonia | Reaction with iridoids/aldehydes | Sweroside | Gentianine | nih.gov |

Methodological Considerations for Mitigating Artifacts

To ensure the accurate chemical profiling of natural products, it is essential to minimize the formation of artifacts. Several methodological strategies can be employed:

Careful Solvent Selection and Purification: Researchers must be aware of the potential reactivity of their chosen solvents. acs.org Using freshly purified solvents can remove reactive contaminants like peroxides from ethers or aldehydes from alcohols. nih.gov Understanding the role and reactivity of stabilizers, such as the ethanol in chloroform, is also crucial. frontiersin.org

Control of pH: The pH of the extraction medium must be carefully controlled. While acid-base shifts are fundamental to the process, extreme pH levels can catalyze degradation or transformation reactions. pensoft.net

Inert Atmosphere: For compounds sensitive to oxidation, performing the extraction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative artifacts.

Analytical Vigilance: During analysis, it is important to be vigilant for potential artifacts. For example, the presence of an ethoxy group on a natural product is rare, and its detection could signal the formation of an artifact from an ethanol-containing solvent. frontiersin.org Comparing different extraction methods and analytical techniques can help distinguish genuine metabolites from artifacts. nih.gov

By implementing these considerations, chemists can increase the fidelity of their analyses, ensuring that the isolated compounds are true representations of the plant's natural metabolome.

Chemical Synthesis and Transformational Studies

Semisynthesis of Pseudostrychnine from Precursors

This compound is generally accessed via semisynthesis, starting from the readily available alkaloid, strychnine (B123637). The key intermediate in this transformation is strychnine N-oxide.

The formation of this compound often proceeds through the rearrangement of strychnine N-oxide. frontiersin.org Strychnine N-oxide is prepared by the oxidation of the tertiary amine at position N-19 of strychnine, commonly using hydrogen peroxide as the oxidizing agent. researchgate.net This N-oxide can then rearrange to form the thermodynamically stable hydroxy derivative, this compound, which exists as a carbinolamine. frontiersin.orgresearchgate.net This rearrangement can be facilitated by various conditions, including the presence of acids or during specific reaction workups. rsc.org For instance, the oxidation of strychnine using ozone has been reported to furnish this compound. rsc.org The formation of this compound is a known transformation that can occur during the isolation or analysis of strychnine derivatives, particularly in chlorinated solvents. frontiersin.orgnih.gov

The Polonovski-Potier reaction is a powerful method for the functionalization of tertiary amines and has been applied to strychnine N-oxide. scielo.br The reaction involves the activation of the N-oxide with an acylating agent, typically trifluoroacetic anhydride (B1165640) (TFAA), to generate a reactive iminium ion intermediate. scielo.brsynarchive.comorganicreactions.org This reaction's outcome is highly dependent on the subsequent workup conditions.

When strychnine N-oxide is treated with TFAA and the resulting mixture is subjected to chromatography on basic alumina (B75360), this compound is the sole product isolated. scielo.br This suggests a pathway where the intermediate iminium species hydrolyzes to the carbinolamine (this compound). However, if the reaction is followed by the addition of a more nucleophilic base like potassium hydroxide (B78521) (KOH), a mixture of this compound and another carbinolamine can be isolated, highlighting the competitive nature of the reaction pathways. scielo.br The use of TFAA is noted to stop the reaction at the iminium stage, which can then be trapped or, in this case, hydrolyzed. synarchive.comorganicreactions.org

Table 1: Influence of Reaction Workup on Polonovski-Potier Reaction of Strychnine N-oxide

| Activating Agent | Workup Condition | Major Product(s) | Yield (%) | Reference |

| TFAA | Basic Al₂O₃ Chromatography | This compound | Not specified | scielo.br |

| TFAA | Aqueous KOH | Carbinolamine epimers, this compound | 52% (Carbinolamines), 40% (this compound) | scielo.br |

Base-mediated isomerizations are critical transformations in the chemistry of Strychnos alkaloids. While not a direct route to this compound, these pathways illustrate the reactivity of the alkaloid framework under basic conditions. A key example is the conversion of strychnine to its isomer, isostrychnine (B1248549). scielo.br This process involves two steps: an elimination of the ether oxygen followed by the isomerization of the resulting double bond. scielo.br The choice of base is paramount in these transformations. For instance, treating isostrychnine with cesium carbonate (Cs₂CO₃) in refluxing tert-butyl alcohol causes the olefin to isomerize into conjugation with the lactam carbonyl. scielo.br

The formation of this compound itself can be influenced by base. As noted in the Polonovski-Potier reaction, a workup with aqueous potassium hydroxide leads to a significant yield of this compound. scielo.br This occurs via the hydrolysis of an intermediate iminium salt, a process facilitated by the basic, aqueous environment. These pathways underscore how basic conditions can direct the reactivity of strychnine and its derivatives, leading to various isomeric products, including this compound. scielo.br

Total Synthesis Approaches to Related Strychnos Skeletons

The total synthesis of Strychnos alkaloids, particularly strychnine, is a benchmark in organic chemistry that has spurred the development of novel synthetic strategies and methodologies. rsc.orgresearchgate.net These approaches focus on efficiently constructing the complex, polycyclic core of the alkaloid family.

Generations of chemists have developed diverse strategies to tackle the formidable structure of strychnine. bio-conferences.org The intricate, cage-shaped scaffold, which contains a bridged morphan core and up to five fused rings, presents significant synthetic challenges. researchgate.netspringernature.com

Key strategic approaches include:

Convergent Strategies: Many syntheses involve the coupling of two major fragments. For example, a biomimetic Mannich reaction has been used to join "Northern" and "Southern" fragments derived from strychnine itself in the synthesis of bis-Strychnos alkaloids. scielo.br

Cycloaddition Reactions: Intramolecular Diels-Alder reactions have been employed to rapidly construct the tetracyclic core of these alkaloids from tryptamine-derived precursors. acs.org Similarly, a ligand-promoted catalytic [4+2] cycloaddition was envisioned to assemble the central ABC skeleton. bio-conferences.org

Tandem Reactions: Syntheses have utilized tandem cyclizations to simultaneously construct multiple rings, such as the B and D rings of the strychnine core. nih.gov

Early-Stage Core Construction: An alternative strategy involves constructing the functionalized morphan core at the beginning of the synthesis, which then serves as a platform for assembling the surrounding rings. springernature.com

Fischer Indolization: Regioselective Fischer indolization on unsymmetrical cyclic ketones has been developed to create the common tetracyclic pyrrolo[2,3-d]carbazole structure found in many Strychnos alkaloids. acs.orgnih.gov

These strategies aim to improve efficiency, often measured by the number of steps in the longest linear sequence, with modern routes significantly shortening the path to these complex molecules. bio-conferences.orgresearchgate.net

Producing the correct stereoisomer, such as the naturally occurring (–)-strychnine, requires precise control of stereochemistry. acs.org Enantioselective synthesis is therefore a critical aspect of modern synthetic efforts.

Notable methods for achieving enantioselectivity include:

Catalytic Asymmetric Reactions: The highly practical catalytic asymmetric Michael reaction has been used to set a key stereocenter early in the synthesis with excellent enantiomeric excess (>99% ee). nih.gov

Cooperative Catalysis: A cooperative system using an isothiourea organocatalyst and a palladium catalyst has enabled enantioselective α-alkylation to produce indole-bearing stereocenters in high yield and enantioselectivity. nih.gov

Chiral Pool Synthesis: An early enantioselective synthesis utilized L-tryptophan as a chiral starting material, from which the stereochemistry of the final product was derived. acs.org

Synergistic Catalysis: A combination of organocatalysis and metal catalysis has been developed for the enantioselective α-allenylation of ketones, a key step in a strategy that builds the morphan skeleton at the outset. springernature.com

These advanced catalytic methods have been pivotal in achieving concise and highly enantioselective total syntheses of strychnine and related alkaloids. nih.govnih.gov

Reaction Mechanisms and Computational Chemistry in Elucidating Pathways

The intricate structures of Strychnos alkaloids, such as this compound, present significant challenges to synthetic chemistry. Understanding the mechanisms of their formation and transformation is crucial for developing efficient synthetic routes and for exploring their chemical diversity. Computational chemistry, in tandem with experimental studies, has become an indispensable tool for rationalizing complex reaction pathways, particularly for reactions that exhibit ambiguous or unexpected outcomes. scielo.brscielo.br

One key transformation involving this compound is the Polonovski-Potier reaction, a modification of the Polonovsky reaction. When applied to strychnine N-oxide, this reaction can lead to the formation of this compound. scielo.brethernet.edu.et The reaction proceeds through the generation of reactive iminium ion intermediates. However, the regiochemical course of this reaction is not always predictable from classical electronic and steric arguments alone. scielo.br Computational methods, especially Density Functional Theory (DFT), have been employed to model the reaction intermediates and transition states, providing deeper insight into the factors that govern the reaction's outcome and elucidating why certain products, like this compound, are formed. scielo.brmdpi.comsmu.edu

To rationalize the regiochemical outcomes of the Polonovski-Potier reaction on strychnine N-oxide, Density Functional Theory (DFT) analysis has been utilized to calculate the relative free energies of potential intermediates. scielo.br In a study aimed at the synthesis of bis-Strychnos alkaloids, researchers investigated the reaction of strychnine N-oxide (5) with trifluoroacetic anhydride (TFAA). This reaction can theoretically generate three different iminium cations (I, II, and III) upon elimination of trifluoroacetate. scielo.br

The DFT analysis (using the mPW1PW91/cc-pvdz level of theory) was performed to determine the relative stability of these three iminium intermediates. scielo.br The calculations revealed the relative free energies shown in the table below.

| Iminium Ion Intermediate | Relative Free Energy (kcal/mol) |

|---|---|

| I | +1.6 |

| II | +5.1 |

| III | 0.0 |

Interestingly, a simple comparison of these calculated energies did not fully account for the experimental results. The carbinolamine derived from the lowest-energy iminium ion (III) was not observed. Conversely, this compound (7), which is derived from the highest-energy iminium ion (II), was isolated in a 40% yield under specific basic conditions. scielo.br

This discrepancy suggested that other factors beyond the thermodynamic stability of the iminium ions were influencing the reaction pathway. Further DFT analysis was conducted on the parent N-acyloxyammonium ion (IV), the precursor to the iminium ions. The minimized structure of this intermediate showed that the C5–Hb bond and the N4–Oacyl bond were positioned nearly anti-coplanar (dihedral angle of 148.3°). This geometry is a prerequisite for an E2-like elimination mechanism, suggesting that the formation of iminium ion I (leading to carbinolamine 8) may proceed preferentially through this kinetic pathway, even though iminium ion III is thermodynamically more stable. scielo.br These computational findings highlight the importance of considering kinetic factors and transition state geometries, in addition to intermediate stabilities, when predicting reaction outcomes. scielo.brchimia.ch

The formation of this compound is a clear example of the challenges and subtleties of regioselectivity in the chemistry of complex alkaloids. The Polonovski-Potier reaction of strychnine N-oxide (5) demonstrates that the reaction's outcome is highly dependent on the conditions employed, particularly the base used during the workup. scielo.br

When the reaction with TFAA was followed by a workup using sodium bicarbonate (NaHCO₃), this compound (7) was the only product isolated. However, when a more nucleophilic and stronger base, potassium hydroxide (KOH), was used, a mixture of products was obtained: the desired carbinolamine (8) in 52% yield and the regioisomeric this compound (7) in 40% yield. scielo.br This demonstrates that the choice of base can effectively steer the reaction toward different regioisomers, highlighting a key point of control in the transformation. The formation of a vinylogous trifluoromethyl amide (6) was observed when the reaction was carried out in the presence of triethylamine (B128534) (Et₃N), further illustrating the diverse pathways accessible from the same starting material through manipulation of reaction conditions. scielo.br

Stereoselectivity is another critical aspect of the chemical transformations of strychnine derivatives. In the synthesis of related bis-Strychnos alkaloids, a model Mukaiyama-Mannich reaction between carbinolamine 8 and a silyl (B83357) ketene (B1206846) acetal (B89532) (9) yielded the ester (10) as a single diastereomer. Similarly, the conversion of carbinolamine 8 to an N,O-acetal (12) with methanol (B129727) was also highly stereoselective. scielo.br This high degree of stereocontrol was attributed to steric hindrance. The attack of the nucleophile (methanol or the silyl ketene acetal) on the iminium ion intermediate (11) is believed to occur preferentially from the convex α-face of the molecule, avoiding significant steric interactions present on the concave β-face of the C5–N4 double bond. This principle of sterically-guided nucleophilic attack is a recurring theme in the stereoselective synthesis of complex, polycyclic natural products. scielo.br

Structural Elucidation and Advanced Spectroscopic Characterization

Application of X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds at an atomic level. nih.govmdpi.com For a complex alkaloid like pseudostrychnine, this technique provides the ultimate proof of its molecular architecture. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is directly related to the arrangement of atoms within the crystal lattice.

The application of single-crystal X-ray diffraction to this compound would yield precise data on:

Atomic Coordinates: The exact position of every atom (carbon, hydrogen, nitrogen, and oxygen) in three-dimensional space.

Bond Lengths and Angles: Providing confirmation of the covalent framework.

Absolute Stereochemistry: Unambiguously defining the configuration of all chiral centers within the rigid cage-like structure.

This technique would definitively confirm the identity of this compound as 16-hydroxystrychnine, showing the precise location and orientation of the hydroxyl group on the core Strychnos skeleton, leaving no ambiguity. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For alkaloids with complex and rigid frameworks like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete proton and carbon signal assignment. nih.gov

The structural elucidation of this compound in solution is achieved through a suite of NMR experiments that build a complete picture of the molecule's connectivity.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule. The ¹³C NMR spectrum reveals the number of distinct carbon environments. For this compound, the presence of the hydroxyl group at the C-16 position would induce noticeable chemical shift changes for nearby protons and carbons compared to the parent strychnine (B123637) molecule. nih.govchemicalbook.com

2D NMR: These experiments reveal correlations between nuclei, which are crucial for assembling the molecular puzzle. sdsu.edupressbooks.pub

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It allows for the tracing of proton spin systems throughout the molecule's framework. youtube.commagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). It is fundamental for assigning each proton to its corresponding carbon, simplifying the complex spectra. sdsu.edupressbooks.pubnih.gov

The combined data from these experiments allow for the unequivocal assignment of all proton and carbon resonances, confirming the constitution and relative stereochemistry of the molecule.

| Technique | Type of Information Obtained | Relevance to this compound Structure |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons. | Identifies all unique proton environments and their neighboring protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies all unique carbon environments, including the hydroxyl-bearing C-16. |

| COSY | Correlates J-coupled protons (¹H-¹H). | Maps out the proton connectivity pathways within the molecular framework. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). | Links the ¹H and ¹³C assignments for each CHn group. |

| HMBC | Correlates protons and carbons over multiple bonds (²JCH, ³JCH). | Establishes the complete carbon skeleton and confirms the position of substituents like the C-16 hydroxyl group. |

Isotopic labeling involves the incorporation of stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a molecule. This powerful technique can be used to simplify complex NMR spectra, enhance signal intensity, or trace the metabolic fate of a compound. While specific isotopic labeling studies on this compound itself are not widely documented, the methodology could be applied to understand its formation. For instance, by administering ¹³C-labeled strychnine in a metabolic study, researchers could use NMR to track the specific sites of oxidation that lead to the formation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about a molecule's weight and, through fragmentation analysis, offers valuable clues about its structure. libretexts.orgmiamioh.edu For this compound, MS confirms its molecular formula and the presence of key structural motifs.

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is a cornerstone of modern natural product and metabolite analysis. nih.govnih.govresearchgate.net LC separates compounds in a complex mixture before they enter the mass spectrometer for analysis. nih.govresearchgate.net

In the context of this compound research, which is a metabolite of strychnine, LC-MS is essential for its detection and identification in biological samples. shimadzu.com.cn HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition.

For this compound (C₂₁H₂₂N₂O₃), HRMS analysis provides an exact mass for its protonated molecular ion [M+H]⁺. nih.govshimadzu.com.cn The fragmentation pattern (MS/MS) of this ion is then analyzed to probe the structure. Key findings from HRMS studies of this compound include:

A predominant initial loss of water (18 Da), resulting in a fragment ion at m/z 333.1596, which strongly suggests the presence of a hydroxyl group. shimadzu.com.cn

The presence of fragment ions characteristic of the strychnine core (e.g., m/z 264.1019, 184.0755), indicating that the main skeleton is conserved. shimadzu.com.cn

A specific fragment ion at m/z 278.1190, resulting from cleavage that localizes the hydroxyl group to the C-16 position. shimadzu.com.cn

| Ion | Formula | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|---|

| [M+H]⁺ | C₂₁H₂₃N₂O₃⁺ | 351.1703 | 351.1699 | Protonated molecular ion of this compound. shimadzu.com.cn |

| [M+H-H₂O]⁺ | C₂₁H₂₁N₂O₂⁺ | 333.1603 | 333.1596 | Loss of water, indicative of a hydroxyl group. shimadzu.com.cn |

| Fragment | - | - | 278.1190 | Key fragment confirming hydroxylation at C-16. shimadzu.com.cn |

| Fragment | - | - | 264.1019 | Fragment characteristic of the Strychnine core. shimadzu.com.cn |

Integration of Spectroscopic Data for Comprehensive Structural Proof

The definitive structural elucidation of this compound is not based on a single technique but on the careful integration of data from multiple spectroscopic methods. The process provides a layered, comprehensive proof of structure.

Molecular Formula from HRMS: High-Resolution Mass Spectrometry first establishes the exact elemental composition (C₂₁H₂₂N₂O₃), confirming that this compound is an isomer of hydroxystrychnine. nih.govshimadzu.com.cn

Connectivity from NMR: A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) is then used to piece together the complex atomic connectivity. These experiments map out the entire covalent framework bond-by-bond and definitively place the hydroxyl group at the C-16 position. nih.govpressbooks.pub

Fragmentation Corroboration from MS/MS: The fragmentation pattern observed in tandem mass spectrometry corroborates the structure proposed by NMR. The logical loss of fragments, such as the initial loss of water, aligns perfectly with the assigned structure. shimadzu.com.cn

Ultimate Confirmation by X-ray Crystallography: Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof, revealing the precise three-dimensional arrangement of atoms in space and confirming the absolute stereochemistry.

This integrated approach, leveraging the strengths of each technique, allows for the complete and confident structural assignment of complex natural products like this compound.

Biosynthesis of Pseudostrychnine and Cognate Alkaloids

Elucidation of Biosynthetic Pathways in Strychnos Species

The foundational steps in the biosynthesis of Strychnos alkaloids begin with the condensation of two primary precursors: tryptophan, an amino acid, and geranyl pyrophosphate (GPP), a C10 terpene derivative. wikipedia.orgguidetopharmacology.org These initial building blocks are sequentially transformed into a series of intermediates that ultimately lead to the diverse array of alkaloids found in Strychnos plants.

The pathway proceeds via the formation of strictosidine (B192452), a central intermediate for over 3,000 MIAs. guidetopharmacology.orgresearchgate.netnih.govwikipedia.org Strictosidine then undergoes deglycosylation to form strictosidine aglycone, which can isomerize to 4,21-dehydrogeissoschizine (B1238243) and subsequently be reduced to geissoschizine. nih.govfishersci.sewikipedia.orgfishersci.at Geissoschizine represents a crucial branching point in MIA biosynthesis, leading to various alkaloid classes, including the Strychnos-type alkaloids. wikipedia.orgwikipedia.orgfishersci.atfishersci.ca From geissoschizine, the pathway to strychnine (B123637) involves a series of complex cyclization and rearrangement steps, leading to Wieland-Gumlich aldehyde, and then to pre-strychnine. wikipedia.orgfishersci.cabmrb.iouni.luiiab.me The final conversion of pre-strychnine to strychnine is noted to occur spontaneously, without the need for an enzyme. bmrb.iouni.lu

Pseudostrychnine, being a 16-hydroxylated derivative of strychnine, is presumed to arise from a hydroxylation step within this established pathway, likely at a late stage, either on strychnine itself or a closely related precursor. While the specific enzyme catalyzing this precise hydroxylation for this compound is not explicitly detailed in the provided research, its structural relationship places its formation within the broader Strychnos alkaloid biosynthetic network. nih.gov

The enzymatic machinery responsible for Strychnos alkaloid biosynthesis is highly specialized. Key enzymes identified in the upstream pathway include:

Strictosidine Synthase (STR) : This enzyme catalyzes the Pictet-Spengler condensation reaction between tryptamine (B22526) and secologanin, forming strictosidine. researchgate.netwikipedia.org

Strictosidine Glucosidase (SGD) : SGD is responsible for the deglycosylation of strictosidine, yielding strictosidine aglycone. fishersci.sewikipedia.orgfishersci.at

Geissoschizine Synthase (GS) : This enzyme facilitates the reduction of 4,21-dehydrogeissoschizine to geissoschizine. fishersci.sefishersci.at

Further downstream, a suite of nine enzymes has been identified that convert geissoschizine into strychnine, brucine (B1667951), and diaboline (B12300021). uni.lu Notable enzymes from Strychnos nux-vomica (Snv) involved in the strychnine pathway include SnvGO (CYP71AY7), SnvNS1, SnvNO, SnvWS, SnvAT, AAE13, Snv10H, and Snv11H. wikipedia.org SnvGO, a geissoschizine oxidase, plays a critical role in initiating the Strychnos alkaloid branch by catalyzing the oxidative coupling of geissoschizine to form the dehydropreakuammicine scaffold. wikipedia.orgfishersci.atnih.gov The catalytic mechanisms often involve complex rearrangements and cyclizations. For instance, a single amino acid alteration in an acetyltransferase (SnvAT) can lead to a divergence in product formation, directing the pathway towards diaboline instead of pre-strychnine/strychnine. uni.luiiab.me

Early investigations into Strychnos alkaloid biosynthesis heavily relied on precursor incorporation studies using radioisotope-labelled substrates. These feeding experiments in S. nux-vomica were instrumental in establishing that tryptophan and geranyl pyrophosphate serve as the primary precursors for strychnine. wikipedia.orgguidetopharmacology.org These studies further substantiated the roles of geissoschizine and Wieland-Gumlich aldehyde as key intermediates in the pathway, providing crucial insights before the advent of comprehensive genomic and transcriptomic analyses. wikipedia.orgnih.gov Such studies, often involving short-term or long-term feeding of labelled compounds, helped trace the carbon skeleton and confirm the proposed biosynthetic routes. nih.gov

Genetic and Molecular Basis of Alkaloid Production

The elucidation of the genetic and molecular underpinnings of Strychnos alkaloid production has revolutionized the understanding of these complex biosynthetic pathways.

The identification of genes involved in Strychnos alkaloid biosynthesis has been significantly advanced by comparative transcriptomics. Researchers utilized RNA-sequencing data from S. nux-vomica, a known producer of strychnine, and a non-producing Strychnos species. wikipedia.orgfishersci.ca This approach allowed for the identification of candidate genes whose expression correlated with alkaloid production. fishersci.ca

Many upstream genes in the strychnine biosynthetic pathway, leading up to geissoschizine, were initially characterized in Catharanthus roseus (Madagascar periwinkle), a well-studied medicinal plant, and their homologous counterparts were subsequently identified in S. nux-vomica. fishersci.ca A major breakthrough involved the successful heterologous expression of the identified genes encoding the enzymes for strychnine, brucine, and diaboline biosynthesis in the model plant Nicotiana benthamiana (tobacco plant). wikipedia.orgfishersci.cabmrb.iouni.luiiab.me This in planta reconstitution allowed for high-throughput functional validation of the genes and their corresponding enzymatic steps, providing direct evidence for their roles in the pathway. fishersci.cabmrb.io

The regulation of Strychnos alkaloid biosynthesis is complex, involving precise control over gene expression. Research has indicated that even minor genetic variations can lead to significant changes in the metabolic output. For example, a single amino acid change in an acetyltransferase enzyme (SnvAT) was found to be responsible for the divergence in alkaloid accumulation between S. nux-vomica and other Strychnos species, influencing whether diaboline or pre-strychnine/strychnine is produced. fishersci.cauni.luiiab.me This highlights a sophisticated level of enzymatic specificity and the potential for subtle genetic modifications to dictate pathway outcomes. Co-expression analysis, which identifies genes with correlated expression patterns, has been a valuable tool in inferring regulatory networks and identifying functionally related genes within the biosynthetic clusters. fishersci.caiiab.me

Metabolic Engineering Strategies for Alkaloid Production

The comprehensive elucidation of the biosynthetic pathways and the identification of the underlying genetic components for Strychnos alkaloids, including strychnine and its cognate compounds, provide a robust foundation for metabolic engineering. wikipedia.orgfishersci.cabmrb.iouni.lu

The successful reconstitution of the strychnine, brucine, and diaboline pathways in a heterologous host like Nicotiana benthamiana from upstream intermediates demonstrates the feasibility of producing these complex and pharmacologically active compounds using synthetic biology approaches. wikipedia.orgbmrb.iouni.lu This capability opens up new avenues for the sustainable and scalable production of these valuable natural products. Metabolic engineering efforts can now focus on optimizing the heterologous host systems to enhance yields, potentially leading to industrial-scale production. wikipedia.org Furthermore, this genetic blueprint facilitates the exploration and production of previously unknown or rare plant natural products by manipulating and combining different enzymatic steps, thus expanding the chemical diversity accessible through biotechnological means. wikipedia.orgfishersci.cabmrb.io

Molecular Interactions and Mechanistic Biology Non Clinical Research

Ligand-Target Interaction Dynamics

The interaction of pseudostrychnine with biological targets has been explored primarily through computational methods, with some insights from in vitro observations. These studies aim to understand the binding affinity and mode of interaction at a molecular level, providing a foundation for its potential pharmacological activities.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. jabonline.in This method has been instrumental in identifying potential biological targets for this compound and estimating the strength of these interactions, often expressed as binding energy in kcal/mol.

Several studies have performed molecular docking simulations to evaluate this compound against various protein targets implicated in different diseases. In a study exploring potential antimalarial agents, this compound was docked against histo-aspartic protease (HAP), a crucial enzyme in the metabolism of Plasmodium falciparum. nstproceeding.com The results showed that this compound, along with other compounds from Strychnos nux-vomica, had a strong binding affinity with a free energy score (ΔG) of -10.4 kcal/mol, which was more favorable than the native ligand. nstproceeding.com

Another computational investigation focused on identifying inhibitors for α-Glucosidase, a key enzyme in carbohydrate digestion and a target for type 2 diabetes management. japsonline.com this compound was identified as one of five compounds with a better binding affinity than the standard drug, acarbose. japsonline.comresearchgate.net The docking analysis revealed that although this compound has a simpler interaction pattern than acarbose, it effectively binds to the key amino acid residue TYR158, which is crucial for the enzyme's inhibition. japsonline.com

In the context of cancer research, this compound has been virtually screened against several protein kinases. One study targeting AKT1 (Protein Kinase B), a protein involved in cell proliferation and survival, identified this compound as a promising hit. mdpi.com It exhibited a high binding affinity score of -9.5 kcal/mol, suggesting a strong potential for inhibiting AKT1 activity. mdpi.com Similarly, in a broad multitargeted docking study against proteins associated with hepatocellular carcinoma, this compound showed a binding energy of -8.6 kcal/mol with a specific, though unnamed, protein target (PDB ID: 1L0W). jabonline.in

These computational findings highlight the versatility of this compound in binding to diverse protein targets. The consistent prediction of high binding affinities suggests that it may serve as a scaffold for developing novel therapeutic agents.

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Histo-Aspartic Protease (HAP) | 3FNT | -10.4 | Antimalarial | nstproceeding.com |

| α-Glucosidase | 3A4A | -8.0 | Antidiabetic | japsonline.com |

| AKT1 (Protein Kinase B) | 4GV1 | -9.5 | Anticancer (Oral Squamous Cell Carcinoma) | mdpi.com |

| Unnamed (Hepatocellular Carcinoma Target) | 1L0W | -8.6 | Anticancer (Hepatocellular Carcinoma) | jabonline.in |

In vitro receptor binding assays are experimental procedures used to measure the affinity of a ligand for its receptor. nih.gov These assays, often using radiolabeled or fluorescent compounds, can determine key parameters like the IC50 (half-maximal inhibitory concentration) or the dissociation constant (Kd), which quantify binding affinity. nih.govchelatec.com

Specific in vitro receptor binding data for this compound is not extensively documented in publicly available research. However, indirect evidence provides some insight into its receptor interaction profile. A notable observation is that this compound is reported to have no bitter taste. chemrxiv.org This is in stark contrast to its parent compound, strychnine (B123637), which is intensely bitter and a known agonist for the hTAS2R46 bitter taste receptor. chemrxiv.org The lack of bitterness in this compound is attributed to its lower pKa value (5.50) compared to strychnine (7.37). At physiological pH, the tertiary amine nitrogen of this compound is less likely to be protonated, which appears to be a critical step for binding to and activating the bitter taste receptor. chemrxiv.org This suggests that the structural modification in this compound—specifically, the hydroxyl group addition—prevents the necessary interaction with the taste receptor, effectively abolishing its activity at this target. chemrxiv.org

While this finding is specific to taste receptors, it underscores how subtle changes in chemical structure can dramatically alter a compound's ability to bind to a biological target, a principle that is fundamental to pharmacology. Further direct binding assays on other neurological or physiological receptors are needed to fully characterize the interaction profile of this compound.

Cellular and Subcellular Modulatory Mechanisms

Research into the effects of this compound at the cellular level often involves studying complex extracts from plants of the Strychnos genus. These studies provide clues about the compound's potential role in modulating cellular processes and signaling networks.

Cellular signaling pathways are complex networks that dictate cellular responses. Studies on extracts containing this compound suggest it may play a role in modulating pathways related to cell death and survival. For instance, an investigation into the stem extract of Strychnos lucida, which contains this compound among other alkaloids, demonstrated its ability to induce apoptosis (programmed cell death) in T47D breast cancer cells. researchgate.net The study observed that the extract triggered changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. researchgate.net

While this study attributes the activity to the entire extract, the presence of this compound suggests it could be one of the contributing bioactive components. The modulation of apoptotic pathways is a cornerstone of many anticancer therapies. Contextually, other related alkaloids from Strychnos nux-vomica have been shown to influence key signaling molecules. Strychnine, for example, can down-regulate pro-inflammatory and angiogenic factors like VEGF, TNF-α, and TGF-β, and also interact with the Wnt/β-catenin signaling pathway. nih.gov Although these are not direct findings for this compound, they highlight the potential for alkaloids of this class to interact with critical cellular signaling cascades.

Protein-protein interaction (PPI) networks map the complex web of physical and functional interactions between proteins in a cell. frontiersin.orgnih.gov Analyzing how a compound's targets fit into this network can reveal its broader biological effects. nih.gov This approach has been applied in network pharmacology studies of herbal medicines containing this compound.

In a study on Strychni Semen for the treatment of non-small cell lung cancer (NSCLC), this compound was identified as one of several active components. nih.gov The targets of these components were mapped onto a PPI network to identify core targets, which are highly connected "hub" proteins crucial to the network's function. nih.gov Similarly, a PPI network was constructed to investigate the mechanisms of Nux vomica in treating gastritis, where this compound was again included as a bioactive constituent. homoeopathicjournal.com In such analyses, the "degree" of a target protein (the number of its interactions) can indicate its importance in the disease pathology. homoeopathicjournal.com These network-based approaches suggest that the therapeutic effect of the plant extract may arise from the synergistic action of multiple compounds, including this compound, on various interconnected protein targets. nih.gov

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is an integrated approach that combines systems biology, pharmacology, and computational tools to study the complex interactions between drugs, their multiple targets, and biological networks. tmrjournals.com This methodology is particularly well-suited for analyzing traditional medicines, which often contain multiple active compounds that act on numerous targets.

Another network pharmacology study investigated the potential hepatotoxicity of Nux Vomica. tmrjournals.com Here, this compound was listed as one of the chemical constituents, and the analysis aimed to identify key targets and pathways involved in liver injury. tmrjournals.com By integrating data on active compounds, their predicted targets, and disease-associated genes, network pharmacology provides a holistic view of how a complex mixture exerts its effects, moving beyond the single-target paradigm. tmrjournals.com

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

While specific Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses focusing exclusively on this compound are not extensively documented in published literature, computational predictions based on its potential protein targets can provide insights into its biological roles. In silico molecular docking studies have screened this compound against a variety of protein targets, particularly those associated with cancer pathways. jabonline.in

An analysis of the potential protein targets of this compound, as identified through molecular docking studies with significant binding affinities, allows for a predictive enrichment analysis. The following tables outline the predicted GO terms and KEGG pathways associated with these protein targets.

Gene Ontology (GO) Enrichment Analysis

Gene Ontology provides a standardized vocabulary to describe the functions of genes and proteins across three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). The enrichment analysis for this compound's potential targets suggests its involvement in a range of fundamental cellular activities.

Table 1: Predicted Gene Ontology (GO) Enrichment for this compound Targets

| GO Term Category | GO Term | Description |

|---|---|---|

| Biological Process | GO:0006915 | Apoptotic Process: A programmed cell death process to remove unwanted or damaged cells. |

| GO:0043065 | Positive Regulation of Programmed Cell Death: Activities that initiate or increase the rate of programmed cell death. | |

| GO:0007165 | Signal Transduction: The process by which a cell responds to substances outside the cell through signaling molecules. | |

| GO:0006468 | Protein Phosphorylation: The addition of a phosphate (B84403) group to a protein, a key mechanism for regulating protein function. | |

| Cellular Component | GO:0005829 | Cytosol: The aqueous component of the cytoplasm of a cell, within which various organelles and particles are suspended. |

| GO:0005634 | Nucleus: A membrane-bound organelle that contains the cell's chromosomes. | |

| GO:0005737 | Cytoplasm: The material or protoplasm within a living cell, excluding the nucleus. | |

| Molecular Function | GO:0004674 | Protein Serine/Threonine Kinase Activity: Catalysis of the transfer of a phosphate group to a serine or threonine residue of a protein. |

| GO:0005515 | Protein Binding: The selective, non-covalent interaction of a protein with other molecule(s). | |

| GO:0003677 | DNA Binding: Any interaction of a molecule with DNA, typically to regulate transcription. |

This table is generated based on the analysis of potential protein targets identified in in silico studies.

KEGG Pathway Enrichment Analysis

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information. genome.jp Enrichment analysis of this compound's potential targets highlights its possible influence on several critical signaling pathways implicated in cellular regulation and disease.

Table 2: Predicted KEGG Pathway Enrichment for this compound Targets

| KEGG Pathway ID | Pathway Name | Description |

|---|---|---|

| hsa04110 | Cell cycle | A series of events that take place in a cell as it grows and divides. |

| hsa04010 | MAPK signaling pathway | A crucial pathway that regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis. |

| hsa05200 | Pathways in cancer | A collection of pathways that are commonly altered in various types of cancer. |

| hsa04151 | PI3K-Akt signaling pathway | A key intracellular signaling pathway in regulating the cell cycle, proliferation, and apoptosis. |

| hsa04068 | FoxO signaling pathway | A signaling pathway involved in metabolism, cellular proliferation, stress resistance, and apoptosis. |

This table is generated based on the analysis of potential protein targets identified in in silico studies. jabonline.in

Predictive Modeling of Systemic Interactions (excluding clinical outcomes)

Predictive modeling, particularly through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, offers a preliminary understanding of a compound's potential systemic behavior. Studies involving this compound have provided computational predictions regarding its pharmacokinetic properties. japsonline.com

One key area of predictive modeling is a compound's interaction with metabolic enzymes. For instance, this compound has been predicted to be a substrate for Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. wu.ac.th This suggests that these enzymes are likely involved in its metabolism, which could influence its bioavailability and potential for drug-drug interactions. wu.ac.th

Molecular docking simulations have also been employed to predict the interaction of this compound with specific protein targets. In a study investigating α-glucosidase inhibitors, this compound was docked into the active site of the α-glucosidase enzyme. japsonline.com The simulation showed that while its interaction pattern was simpler than that of the standard inhibitor acarbose, it was predicted to bind to a key amino acid residue (TYR158) that is important for the inhibitory mechanism. japsonline.com Another computational screening identified this compound as having a strong binding affinity for the transcription factor c-Jun N-terminal kinase (JNK), suggesting a potential interaction with this protein. jabonline.in

The following table summarizes the ADMET profile for this compound as predicted by computational models in a study of compounds from Uncaria sclerophylla. japsonline.comjapsonline.com

Table 3: Predicted ADMET Profile of this compound

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability. |

| Distribution | ||

| VDss (log L/kg) | > 0.45 | Indicates potential for effective systemic distribution. japsonline.com |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Likely metabolized by the CYP2D6 enzyme. wu.ac.th |

| CYP3A4 Substrate | Yes | Likely metabolized by the CYP3A4 enzyme. wu.ac.th |

| Toxicity | ||

| AMES Toxicity | Negative | Predicted to be non-mutagenic. japsonline.com |

This table is based on in silico predictions and requires experimental validation. japsonline.comjapsonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Acarbose |

| Brucine (B1667951) |

| This compound |

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC)nih.govamazonaws.com

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Pressure Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of Strychnos alkaloids, including pseudostrychnine. researchgate.netresearchgate.net These methods offer superior resolution and sensitivity, making them ideal for separating complex alkaloid profiles found in plant extracts like those from Strychnos nux-vomica. researchgate.netnih.govbioline.org.br UHPLC, utilizing smaller particle size columns (typically under 2 μm), provides faster analysis times and greater separation efficiency compared to conventional HPLC. researchgate.net

The optimization of chromatographic conditions is critical for achieving baseline separation of this compound from other co-occurring alkaloids. Key parameters that are systematically adjusted include the stationary phase (column chemistry), mobile phase composition, gradient elution program, column temperature, and flow rate.

Several studies have established optimized methods capable of separating this compound. One UPLC method utilized an Acquity UPLC HSS T3 column with a gradient mobile phase consisting of acetonitrile (B52724) and 1% formic acid in water. nih.govshimadzu.com.cn This system successfully identified this compound among 14 major compounds in crude and processed nux-vomica seeds. nih.gov Another HPLC method employed an Agilent Zorbax Extend-C18 column with a gradient of methanol (B129727) and an aqueous solution of 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.0). acs.org This method was developed for an in vitro metabolism study and was able to separate this compound, identified as a metabolite of strychnine (B123637). acs.org The selection of a C18 reversed-phase column is common, and the use of an acidic modifier like formic acid or an ammonium acetate buffer is crucial for achieving sharp, symmetrical peaks for basic compounds like alkaloids. shimadzu.com.cnacs.orgresearchgate.net The detection wavelength is often set around 254 nm, where indole (B1671886) alkaloids exhibit strong absorbance. researchgate.netnih.govshimadzu.com.cn

Optimized HPLC/UHPLC Conditions for this compound Separation

| Parameter | Method 1 (UPLC-MS) nih.govshimadzu.com.cn | Method 2 (HPLC-MS) acs.org |

|---|---|---|

| Stationary Phase | Acquity UPLC HSS T3 | Agilent Zorbax Extend-C18 |

| Column Dimensions | Not Specified | 4.6 mm i.d. x 150 mm, 5 µm |

| Mobile Phase A | 1% Formic Acid in Water | 10 mM Ammonium Acetate (pH 3.0) in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution Mode | Gradient | Gradient |

| Detection | Diode Array Detector (254 nm) | Mass Spectrometry (MS) |

| Column Temperature | Not Specified | 35 °C |

| Application | Analysis of nux-vomica seeds | In vitro metabolism study |

For a developed HPLC or UHPLC method to be used in quantitative research, it must undergo rigorous validation to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines and typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability. researchgate.netnih.gov

While specific, comprehensive validation data for this compound is not always reported separately, methods validated for the primary alkaloids strychnine and brucine (B1667951) often demonstrate the suitability for quantifying related minor alkaloids. researchgate.net For instance, a validated HPLC-DAD method for the quality control of Semen Strychni reported excellent linearity (r² ≥ 0.999) for strychnine and brucine. researchgate.net The precision is evaluated through intra- and inter-day variability, with relative standard deviation (RSD) values typically required to be low, often less than 4.55%. researchgate.net Accuracy is determined by recovery studies, with results in the range of 95.6–104.4% being considered acceptable. researchgate.net The stability of the analyte in the prepared sample solution is also tested under various conditions to ensure that no degradation occurs during the analytical process. nih.gov

Illustrative Validation Parameters for Quantitation of Strychnos Alkaloids

| Validation Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | researchgate.net |

| Limit of Quantification (LOQ) | 0.48 - 0.83 µg/mL (for major alkaloids) | researchgate.net |

| Accuracy (Recovery) | 91.12% - 104.4% | researchgate.netnih.gov |

| Precision (RSD) | < 4.55% | researchgate.net |

| Selectivity | No interference from blank matrix | nih.gov |

| Stability | Analyte stable during storage and analysis | nih.gov |

Capillary Electrophoresis (CE) for Alkaloid Profiling

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample and solvent consumption. It separates charged molecules in a narrow-bore capillary under the influence of a high electric field. CE is particularly well-suited for the analysis of alkaloids, which are basic compounds that can be readily protonated in acidic buffers.

The development of a CE method for profiling Strychnos alkaloids, including this compound, involves the careful optimization of the background electrolyte (BGE), which includes its composition, concentration, and pH. One study successfully developed a CE method for determining the dissociation constants of five Strychnos alkaloids: strychnine, brucine, icajine (B1227457), novacine, and vomicine, and the conditions are applicable for the separation of this compound, which is structurally analogous. The separation was achieved in a fused-silica capillary. The buffer pH was found to be a crucial parameter, with optimal separation of the structurally similar alkaloids achieved at a pH of 6.6 in a phosphate (B84403) buffer containing sodium chloride. The applied voltage and injection parameters were also optimized to achieve good resolution and peak shape.

Optimized Capillary Electrophoresis Conditions for Alkaloid Profiling

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Capillary | Fused-silica | |

| Dimensions | 49.6 cm total length | |

| Background Electrolyte | 10 mmol/L Phosphate Buffer | |

| BGE Modifier | 150 mmol/L Sodium Chloride | |

| Optimal pH | 6.6 | |

| Running Voltage | 12 kV | |

| Detection Wavelength | 254 nm |

| Temperature | 25 °C | |

The reproducibility of a CE method is essential for its application in routine analysis and research. Assessment of reproducibility is typically conducted by analyzing the migration times and peak areas of the analytes over multiple injections. For the five Strychnos alkaloids studied, the method demonstrated high reproducibility, with the relative standard deviations (RSDs) of the migration times found to be between 0.21% and 0.53% over six replicate injections. This low variability indicates that the developed CE method is stable and reliable, making it suitable for the precise determination of physicochemical properties and for the qualitative and quantitative profiling of alkaloids like this compound in various samples.

Coupled Analytical Techniques for Comprehensive Metabolomicsuliege.be

To meet the challenges of analyzing complex mixtures in metabolomics research, chromatographic separation techniques are frequently coupled with mass spectrometry (MS). uliege.be The coupling of HPLC or UHPLC with various MS analyzers, such as Time-of-Flight (TOF), Orbitrap, or Ion Trap, provides a powerful tool for the comprehensive analysis of plant metabolomes. nih.govacs.org These hyphenated techniques offer the high separation power of chromatography combined with the high sensitivity and structural elucidation capabilities of mass spectrometry. uliege.be

Ultra Performance Liquid Chromatography-Linear Trap Quadrupole-Orbitrap-Mass Spectrometry (UPLC-LTQ-Orbitrap-MS) has been used to generate compound profiles of crude and processed nux-vomica, successfully identifying this compound alongside other major and minor alkaloids. nih.gov Similarly, HPLC coupled to an Ion Trap/Time-of-Flight (IT-TOF) mass spectrometer was instrumental in an in vitro metabolism study, where this compound was identified as a hydroxylated metabolite of strychnine based on its accurate mass and fragmentation patterns. acs.org These advanced analytical techniques are indispensable for exploring the chemical diversity of natural products and identifying novel compounds, providing both qualitative and quantitative data essential for modern research applications. uliege.be

LC-MS/MS and NMR Integration for Complex Mixture Analysis

The comprehensive analysis of individual chemical entities within complex biological matrices, such as plant extracts, presents a significant analytical challenge. The sheer diversity of compounds, many of which may be isomers or present in trace amounts, necessitates highly sophisticated analytical strategies. The integration of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful approach for the separation and unambiguous structural elucidation of natural products, including alkaloids like this compound. researchgate.netfrontiersin.org

Liquid chromatography is a cornerstone of this integrated approach, offering robust separation of individual components from a mixture. nih.gov When coupled with mass spectrometry, it becomes a formidable tool for analysis. LC-MS provides critical information on the molecular weight of the separated compounds and, through tandem MS (MS/MS) experiments, yields characteristic fragmentation patterns that offer initial structural clues. frontiersin.org This technique is highly sensitive and is essential for detecting and tentatively identifying compounds, even at low concentrations. shimadzu.com.cn For instance, in the analysis of extracts from the Strychnos genus, untargeted High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a proven method to detect and guide the isolation of a wide array of monoterpene indole alkaloids and other natural products. frontiersin.orgfrontiersin.org

However, mass spectrometry alone is often insufficient for definitive structure determination, especially when dealing with isomeric or isobaric compounds which have the same molecular weight. researchgate.net This is where the superior structural elucidating capability of NMR spectroscopy becomes indispensable. researchgate.netresearchgate.net NMR provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule, revealing the connectivity and spatial relationships that define its unique three-dimensional structure. nih.gov The integration of LC with NMR (LC-NMR) allows for the acquisition of high-quality NMR data on compounds that have been chromatographically isolated in real-time or collected via techniques like solid-phase extraction (LC-SPE-NMR). researchgate.net

In the context of Strychnos alkaloids, this combined approach is crucial. This compound, for example, is an isomer of other hydroxylated strychnine derivatives and is often found alongside its parent compound, strychnine. Furthermore, this compound can be formed as an artifact from strychnine N-oxide during analytical procedures. nih.gov Distinguishing between these closely related structures requires the complementary data provided by both MS and NMR. LC-MS/MS can flag a compound with the correct mass for this compound, and its fragmentation can be compared to known standards. Subsequently, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) on the isolated peak provide the definitive evidence needed to confirm the precise arrangement of atoms, solidifying its identity as this compound. frontiersin.org

Table 1: Role of Integrated Analytical Techniques in this compound Analysis

| Analytical Technique | Role in Analysis | Information Provided |

|---|---|---|

| Liquid Chromatography (LC) | Separation | Separates individual compounds from the complex extract based on physicochemical properties. |

| Mass Spectrometry (MS) | Detection & Formula | Provides molecular weight of the compound, allowing for the determination of its elemental formula. |

| Tandem MS (MS/MS) | Structural Fragmentation | Generates characteristic fragment ions that provide initial clues about the compound's substructures. |

| NMR Spectroscopy | Definitive Structure | Elucidates the precise atomic connectivity and stereochemistry, confirming the compound's identity and distinguishing it from isomers. |

Data Processing and Bioinformatic Tools for Metabolite Annotation

The vast and complex datasets generated by LC-MS-based metabolomics experiments require sophisticated data processing and bioinformatic tools to extract meaningful chemical information. ebi.ac.uknih.gov The ultimate goal is to move from raw instrumental data to an annotated list of metabolites, a process that is a significant bottleneck in metabolomics. nih.govmetabolon.com

The initial step in the data processing pipeline involves pre-processing the raw LC-MS data. This includes crucial procedures such as peak detection, where signals corresponding to individual chemical entities are identified from the chromatogram, and peak alignment, which corrects for minor variations in retention time across different samples to ensure that the same compound is compared correctly. ebi.ac.ukmetabolon.com This process reduces noise and organizes the data into a feature matrix, where each feature is defined by a specific mass-to-charge ratio (m/z) and retention time. ebi.ac.uk

Once a clean feature matrix is generated, the next critical phase is metabolite annotation—the process of assigning a chemical identity to each feature. metabolon.com This is where bioinformatic tools and databases become essential. A variety of software platforms are available to assist researchers in this complex task.

MZmine and similar software are open-source platforms widely used for processing large batches of mass spectrometry data. They offer a suite of tools for peak picking, alignment, and generating feature lists that can be exported for further statistical analysis and identification. researchgate.net

MetaboAnalyst is a web-based platform that provides a comprehensive suite of tools for statistical analysis, functional interpretation, and biomarker discovery from metabolomics data. metaboanalyst.ca After initial data processing, feature lists can be uploaded to MetaboAnalyst for advanced statistical analysis to identify significant features that might, for example, differentiate between raw and processed plant extracts. metaboanalyst.canih.gov

Molecular Networking Platforms like the Global Natural Products Social Molecular Networking (GNPS) platform have revolutionized metabolite annotation. researchgate.net This approach organizes MS/MS data based on fragmentation similarity. Compounds with similar chemical structures will have similar fragmentation patterns and will therefore be grouped together in a "molecular network." researchgate.net This is exceptionally useful for identifying derivatives of known compounds. For example, if strychnine is identified in a network, other related compounds like this compound or its metabolites will likely cluster nearby, facilitating their discovery and tentative identification even if they are not present in a database. researchgate.net

In the specific case of identifying this compound or its potential metabolites in a Strychnos extract, a researcher would follow such a workflow. The raw LC-MS/MS data would be processed with a tool like MZmine to detect all chemical features. researchgate.net These features could then be used to build a molecular network on a platform like GNPS. By searching for the known mass and fragmentation of strychnine, a researcher could locate its corresponding node in the network and then inspect adjacent nodes for related compounds, such as isomers or hydroxylated/oxidized derivatives, which would include this compound. researchgate.net The final identification would then be confirmed by comparing the acquired data against reference standards or through complete structural elucidation using NMR. frontiersin.orgresearchgate.net

Table 2: Key Bioinformatic Tools and their Function in Metabolite Annotation

| Tool/Platform | Primary Function | Application in this compound Research |

|---|---|---|

| MZmine | Data Pre-processing | Extracts and aligns chemical features from raw LC-MS data of Strychnos extracts. researchgate.net |

| MetaboAnalyst | Statistical Analysis & Interpretation | Performs statistical analysis to find significant features and helps in pathway analysis. metaboanalyst.ca |

| GNPS | Molecular Networking & Dereplication | Groups related alkaloids based on MS/MS similarity, facilitating the identification of this compound and its derivatives. researchgate.net |

| UNIFI | Integrated Data Analysis | Combines data acquisition and processing to characterize components against internal or commercial databases. nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 16-Methoxythis compound |

| Strychnine |

| Isostrychnine (B1248549) |

Structure Activity Relationship Sar Studies of Pseudostrychnine and Derivatives

Design and Synthesis of Pseudostrychnine Analogues and Derivatives

The design and synthesis of this compound analogues are centered on modifying its core heptacyclic structure to probe the chemical requirements for biological activity. This compound itself is a carbinol-amine, a structural feature that provides a reactive site for chemical modification. rsc.org Its synthesis often starts from strychnine (B123637), where N-oxidation can lead to a rearrangement forming the hydroxy derivative, this compound. researchgate.net

Research has led to the synthesis of various derivatives. These modifications often target the nitrogen atoms or the inherent functional groups. For instance, this compound can be converted into N-acetyl and N-nitroso derivatives, demonstrating its nature as a typical carbinol-amine. rsc.org Further derivatization has been achieved on related structures. For example, N-Acetyl-sec-pseudostrychnine can be reacted with p-nitrophenylhydrazine in acetic acid to produce its corresponding p-nitrophenylhydrazone, which crystallizes as light yellow needles. rsc.org Similarly, a 2:4-dinitrophenylhydrazone derivative can also be prepared. rsc.org

The exploration of the chemical space around the this compound scaffold includes several classes of derivatives:

The this compound Series : This includes the parent compound and its direct modifications. uliege.be

The N-methyl-sec-pseudostrychnine Series : This class includes related alkaloids such as icajine (B1227457), vomicine, and novacine, which feature an opened ring system compared to this compound. uliege.be

The synthesis of these analogues allows researchers to systematically alter parts of the molecule—such as ring structures, substituent groups, and stereochemistry—to evaluate the impact of these changes on biological function.

Correlation of Structural Modifications with In Vitro Biological Activities

The correlation of structural changes in this compound derivatives with their biological effects is the core of SAR studies. By comparing the activities of different analogues in controlled laboratory settings, researchers can deduce which molecular fragments are crucial for a specific biological outcome. For instance, studies on the broader family of strychnine alkaloids have shown that the lactam moiety and the C(21)=C(22) double bond are critical structural features for high antagonistic potency at glycine (B1666218) receptors. ebi.ac.ukresearchgate.net While not this compound itself, these findings suggest that modifications to the corresponding regions in this compound derivatives would likely have a significant impact on their biological profiles.

Similarly, the integrity of the G-cycle ring in strychnine has been shown to be important for its binding to the glycine receptor. researchgate.net Protostrychnine, an alkaloid differing from strychnine by an opening in this ring, shows a significantly weaker interaction, highlighting the importance of the rigid, cage-like structure for this particular activity. researchgate.net Dimeric and trimeric indole (B1671886) alkaloids isolated from Strychnos icaja, which are structurally related to strychnine, have demonstrated potent antiplasmodial properties, suggesting that increasing molecular complexity through dimerization or trimerization can lead to new biological activities. researchgate.net

The biological activities of this compound derivatives are evaluated in various in vitro systems, including enzyme inhibition assays and cell-based assays, to quantify their effects. wordpress.comjci.org These assays provide concrete data linking molecular structure to a measurable biological response.

For example, different derivatives have shown varied effects in cancer cell lines. In one study, brucine (B1667951) (a dimethoxy derivative of strychnine) was found to induce apoptosis in HepG2 liver cancer cells, while brucine N-oxide was ineffective against the proliferation of these cells. mdpi.comscholarsresearchlibrary.com This indicates that both the methoxy (B1213986) groups and the oxidation state of the nitrogen atom are key determinants of cytotoxic activity and mechanism. Another this compound derivative, 5-oxothis compound, has been identified as an autophagy inducer, pointing to a distinct mechanism of action. jbclinpharm.org

The antiplasmodial activity of Strychnos alkaloids has also been a subject of investigation. The bisindole alkaloid strychnobaillonine, isolated from Strychnos icaja, showed potent activity against the 3D7 strain of Plasmodium falciparum with an IC50 value of 1.1 μM. researchgate.net Other derivatives, such as 15-hydroxyvomicine and N-methyl-sec-iso-pseudostrychnine, have also been evaluated for their antiplasmodial effects, though they showed weaker activity with IC50 values over 100 μM. mdpi.com

The following table summarizes the reported in vitro biological activities of selected this compound and related Strychnos derivatives.

| Compound/Derivative Class | Structural Modification | Biological System | Observed Activity/Finding | Citation(s) |

| 5-oxothis compound | Oxidation at C-5 | Cellular Assay | Autophagy inducer | jbclinpharm.org |

| Strychnobaillonine | Bisindole Dimer | P. falciparum 3D7 strain | Potent antiplasmodial activity (IC50 = 1.1 μM) | researchgate.net |

| 15-hydroxyvomicine | Hydroxylation of vomicine | P. falciparum 3D7 strain | Weak antiplasmodial activity (IC50 = 101.0 μM) | mdpi.com |